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molecular formula C26H38O2 B8468929 1,4,5,8-Tetra-tert-butylnaphthalene-2,3-dione CAS No. 62435-77-2

1,4,5,8-Tetra-tert-butylnaphthalene-2,3-dione

Cat. No. B8468929
M. Wt: 382.6 g/mol
InChI Key: PBCBYUHNDYLDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04004571

Procedure details

One stoichiometric equivalent of 1,4,5,8-tetra-t-butyl-naphthalene and one equivalent of osmium tetraoxide (OsO4) in pyridine are stirred for several hours at room temperature (about 20°-25° C). A solution of excess sodium bisulfite (NaHSO3) in pyridine and water is added with stirring. The resulting crude product is extracted with methylene chloride (H2CCL2) and is purified by chromatography on alumina. A resulting 1,4,5,8-tetra-t-butyl-2,3-dihydronaphthalene-2,3-diol is treated with excess copper sulfate (CuSO4) in pyridine and water, is heated to 90° C for several hours, and then is cooled. The mixture is diluted with water and is extracted with an organic solvent (e.g., diethylether, chloroform, or methylene chloride). The solvent is evaporated and the crude product purified by chromatography on alumina to obtain 1,4,5,8-tetra-t-butyl-2,3-dihydronaphthalene-2,3-dione (1,4,5,8-tetra-t-butyl-2,3-naphthoquinone).
Name
1,4,5,8-tetra-t-butyl-naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:14]2[C:9](=[C:10]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:11]=[CH:12][C:13]=2[C:15]([CH3:18])([CH3:17])[CH3:16])[C:8]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(=O)(O)[O-:28].[Na+].[OH2:32]>N1C=CC=CC=1.[Os](=O)(=O)(=O)=O>[C:19]([C:10]1[C:11](=[O:28])[C:12](=[O:32])[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])=[C:14]2[C:9]=1[C:8]([C:23]([CH3:26])([CH3:25])[CH3:24])=[CH:7][CH:6]=[C:5]2[C:1]([CH3:4])([CH3:3])[CH3:2])([CH3:22])([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
1,4,5,8-tetra-t-butyl-naphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C2=C(C=CC(=C12)C(C)(C)C)C(C)(C)C)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting crude product is extracted with methylene chloride (H2CCL2)
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on alumina
ADDITION
Type
ADDITION
Details
A resulting 1,4,5,8-tetra-t-butyl-2,3-dihydronaphthalene-2,3-diol is treated with excess copper sulfate (CuSO4) in pyridine and water
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
ADDITION
Type
ADDITION
Details
The mixture is diluted with water
EXTRACTION
Type
EXTRACTION
Details
is extracted with an organic solvent (e.g., diethylether, chloroform, or methylene chloride)
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by chromatography on alumina

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(C(C(=C2C(=CC=C(C12)C(C)(C)C)C(C)(C)C)C(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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